molecular formula C8H8BrCl B2611322 1-(Bromomethyl)-3-chloro-5-methylbenzene CAS No. 62358-81-0

1-(Bromomethyl)-3-chloro-5-methylbenzene

Cat. No.: B2611322
CAS No.: 62358-81-0
M. Wt: 219.51
InChI Key: CUKRIDTZJKXGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-chloro-5-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with a bromomethyl group at the first position, a chlorine atom at the third position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-chloro-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-chloro-5-methylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a strong acid like sulfuric acid (H₂SO₄). The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-chloro-5-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the chlorine and bromomethyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed under controlled temperature conditions.

Major Products:

    Nucleophilic Substitution: Products include 3-chloro-5-methylbenzyl alcohol, 3-chloro-5-methylbenzylamine, and 3-chloro-5-methylbenzylthiol.

    Electrophilic Aromatic Substitution: Products include 1-(bromomethyl)-3-chloro-5-methyl-2-nitrobenzene and 1-(bromomethyl)-3-chloro-5-methyl-4-sulfonic acid benzene.

Scientific Research Applications

1-(Bromomethyl)-3-chloro-5-methylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or receptor modulation. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-chlorobenzene
  • 1-(Bromomethyl)-2-chloro-5-methylbenzene
  • 1-(Bromomethyl)-3-methylbenzene

Uniqueness: 1-(Bromomethyl)-3-chloro-5-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and potential applications. The presence of both bromomethyl and chlorine groups on the benzene ring provides a combination of electrophilic and nucleophilic sites, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKRIDTZJKXGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture of 1-Chloro-3,5-dimethyl-benzene (32 g, 0.23 mol) and N-bromosuccinimide (40.5 g, 0.23M) in carbon tetrachloride (400 ml) was refluxed for 3 hr under a light of 500 W tungsten light. After cooling to room temperature, the mixture was filtered and the filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, hexane) to afford 33 g (68%) of a white solid. 1H NMR (200 MHz, CDCl3) δ: 2.32 (3H, s), 4.39 (2H, s), 7.10 (2H, s), 7.18 (1H, s).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-m-xylene (59.3 g) and dibenzoyl peroxide (5.0 g) in 1.13 L of benzene was heated at reflux. N-Bromosuccinimide (82.2 g) was added in portions over 15 minutes. Heating was continued for an additional 20 minutes until a negative potassium iodide reaction was observed. The reaction mixture was cooled, evaporated and then titurated with hexane (500 ml). The precipitated succinimide was removed by filtration and washed with additional hexane. Concentration afforded 101 g of crude 3-chloro-5-methylbenzyl bromide.
Quantity
59.3 g
Type
reactant
Reaction Step One
Quantity
1.13 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
82.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 5-chloro-m-xylene (14.06 g; 0.1 mol), NBS (17.8 g; 0.1 mol) and AIBN (1.1 g; 6.7 mmol) in CCl4 was refluxed for two hours. The resultant mixture was cooled, and the solid material formed was removed by filtration. Concentration yielded the sub-title compound (17.9 g; 80%).
Quantity
14.06 g
Type
reactant
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.